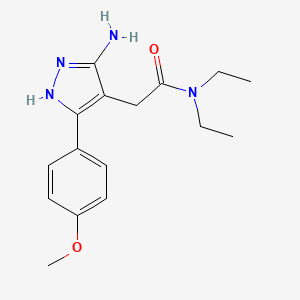
Lanthanum(3+);disulfate;nonahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a white crystalline powder that is highly soluble in water. This compound is primarily used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lanthanum(III) sulfate nonahydrate can be synthesized through the reaction of lanthanum oxide (La2O3) with sulfuric acid (H2SO4). The reaction typically occurs under controlled conditions to ensure the formation of the desired product:
La2O3+3H2SO4+9H2O→La2(SO4)3⋅9H2O
The reaction is usually carried out at room temperature, and the resulting product is then purified through crystallization .
Industrial Production Methods
In industrial settings, lanthanum(III) sulfate nonahydrate is produced by reacting lanthanum carbonate (La2(CO3)3) with sulfuric acid. This method is preferred due to the availability and cost-effectiveness of lanthanum carbonate. The reaction is as follows:
La2(CO3)3+3H2SO4+9H2O→La2(SO4)3⋅9H2O+3CO2
The reaction is conducted in large reactors, and the product is obtained through filtration and drying processes .
Analyse Des Réactions Chimiques
Types of Reactions
Lanthanum(III) sulfate nonahydrate undergoes various chemical reactions, including:
Oxidation: Lanthanum(III) sulfate can be oxidized to form lanthanum(III) oxide (La2O3).
Reduction: It can be reduced to lanthanum metal under specific conditions.
Substitution: Lanthanum(III) sulfate can participate in substitution reactions with other sulfate compounds.
Common Reagents and Conditions
Oxidation: Requires an oxidizing agent such as oxygen or hydrogen peroxide.
Reduction: Typically involves a reducing agent like hydrogen gas or a metal such as magnesium.
Substitution: Involves reacting with other sulfate salts under aqueous conditions.
Major Products Formed
Oxidation: Lanthanum(III) oxide (La2O3)
Reduction: Lanthanum metal (La)
Substitution: Various lanthanum-based compounds depending on the reactants used.
Applications De Recherche Scientifique
Lanthanum(III) sulfate nonahydrate has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of lanthanum(III) sulfate nonahydrate involves its ability to interact with various molecular targets. In biological systems, lanthanum ions (La3+) can bind to phosphate groups, forming insoluble lanthanum phosphate complexes. This property is particularly useful in medical applications where it is used to reduce phosphate levels in patients with kidney disease . The binding of lanthanum ions to phosphate prevents its absorption in the gastrointestinal tract, thereby lowering serum phosphate levels .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Lanthanum(III) nitrate hexahydrate (La(NO3)3·6H2O)
- Lanthanum(III) chloride heptahydrate (LaCl3·7H2O)
- Lanthanum(III) acetate hydrate (La(C2H3O2)3·xH2O)
Uniqueness
Lanthanum(III) sulfate nonahydrate is unique due to its high solubility in water and its ability to form stable complexes with various anions. This makes it particularly useful in applications requiring precise control over lanthanum ion concentrations . Additionally, its nonahydrate form provides enhanced stability and ease of handling compared to other lanthanum compounds .
Propriétés
Formule moléculaire |
H18La3O17S2+5 |
|---|---|
Poids moléculaire |
771.0 g/mol |
Nom IUPAC |
lanthanum(3+);disulfate;nonahydrate |
InChI |
InChI=1S/3La.2H2O4S.9H2O/c;;;2*1-5(2,3)4;;;;;;;;;/h;;;2*(H2,1,2,3,4);9*1H2/q3*+3;;;;;;;;;;;/p-4 |
Clé InChI |
LOLPUCFJBUGYAI-UHFFFAOYSA-J |
SMILES canonique |
O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[La+3].[La+3].[La+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-[[(benzyloxy)carbonyl]amino]-2,2,2-trifluoroethyl]-N-(tert-butoxycarbonyl)-L-histidine](/img/structure/B12834952.png)

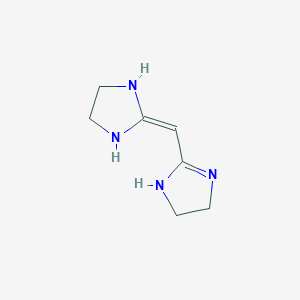

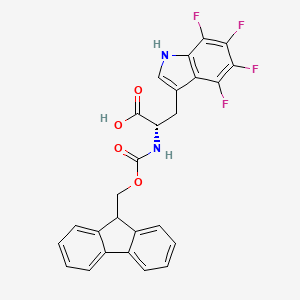
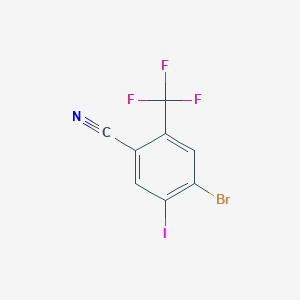
![[(3aR,4R,7aR)-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methoxy-tert-butyl-dimethylsilane](/img/structure/B12834996.png)
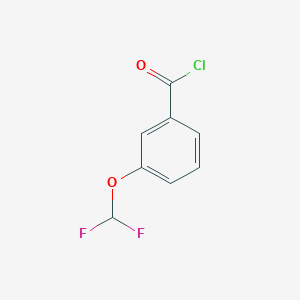

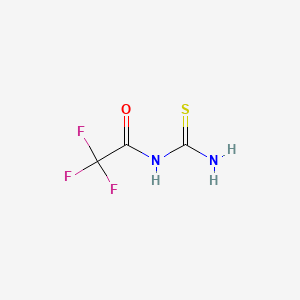
![Rel-(1R,5S)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B12835034.png)


